molecular formula C11H14BrNO2 B4631477 ethyl (4-bromo-2-ethylphenyl)carbamate

ethyl (4-bromo-2-ethylphenyl)carbamate

Cat. No.: B4631477
M. Wt: 272.14 g/mol
InChI Key: NVBXWMZLUZFFJB-UHFFFAOYSA-N
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Description

Ethyl (4-bromo-2-ethylphenyl)carbamate is a useful research compound. Its molecular formula is C11H14BrNO2 and its molecular weight is 272.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 271.02079 g/mol and the complexity rating of the compound is 211. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Carcinogenicity and Mutagenicity Studies

Ethyl carbamate, a compound related to ethyl (4-bromo-2-ethylphenyl)carbamate, has been assessed for carcinogenicity. It's been classified as a Group 2A carcinogen, indicating it's probably carcinogenic to humans. This classification stems from its presence in alcoholic beverages and its potential formation during the fermentation process (Baan et al., 2007). However, research on specific ethyl carbamates like ethyl-4-bromophenyl-carbamate has shown no mutagenic activity, suggesting these compounds might not pose a significant risk of cancer in mammals (Prado-Ochoa et al., 2020).

Environmental and Ecotoxicological Impact

The ecotoxicological effects of ethyl carbamates have been investigated, particularly their impact on non-target species like the honey bee (Apis mellifera) and earthworms (Eisenia foetida). These studies are crucial for understanding the environmental safety of these compounds. For instance, ethyl carbamates have been shown to be relatively non-toxic to honey bees, indicating low ecotoxic risk (Iturbe-Requena et al., 2020). Conversely, they exhibited high toxicity to earthworms, posing concerns regarding soil health and ecosystem balance (Iturbe-Requena et al., 2019).

Mitigation Strategies and Analytical Methods

Efforts to mitigate ethyl carbamate's formation in food and beverages have led to the development of various strategies. These include optimizing fermentation processes and employing physical, chemical, and enzymatic methods to reduce precursor compounds that lead to ethyl carbamate formation (Zhao et al., 2013). Analytical chemistry plays a vital role in detecting and quantifying ethyl carbamate, with techniques such as surface-enhanced Raman scattering (SERS) offering promising avenues for rapid and sensitive detection in alcoholic beverages (Yang et al., 2013).

Properties

IUPAC Name

ethyl N-(4-bromo-2-ethylphenyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO2/c1-3-8-7-9(12)5-6-10(8)13-11(14)15-4-2/h5-7H,3-4H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVBXWMZLUZFFJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)Br)NC(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.